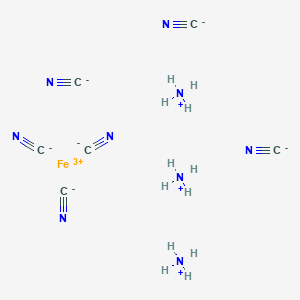
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-, also known as ammonium hexacyanoferrate(III), is a coordination compound with the molecular formula ((\text{NH}_4)_3[\text{Fe}(\text{CN})_6]). This compound consists of a ferrate(III) ion complexed with six cyanide ligands and three ammonium cations. It is commonly used in various chemical applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Synthesis
Reactants: Ferric chloride ((\text{FeCl}_3)) and ammonium cyanide ((\text{NH}_4\text{CN})).
Reaction: [ \text{FeCl}_3 + 6\text{NH}_4\text{CN} \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3\text{NH}_4\text{Cl} ]
Conditions: The reaction is typically carried out in an aqueous solution at room temperature.
-
Industrial Production
Reactants: Ferric sulfate ((\text{Fe}_2(\text{SO}_4)_3)) and ammonium cyanide.
Reaction: [ \text{Fe}_2(\text{SO}_4)_3 + 12\text{NH}_4\text{CN} \rightarrow 2(\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3(\text{NH}_4)_2\text{SO}_4 ]
Conditions: This reaction is also conducted in an aqueous medium, often with controlled pH to optimize yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation-Reduction
Reaction: Ammonium hexacyanoferrate(III) can undergo redox reactions where the ferrate(III) ion is reduced to ferrate(II).
Conditions: These reactions typically require a reducing agent such as sodium borohydride ((\text{NaBH}_4)).
-
Substitution
Reaction: The cyanide ligands can be substituted by other ligands such as chloride or hydroxide.
Conditions: Ligand substitution reactions often require specific conditions such as elevated temperatures or the presence of a catalyst.
Major Products
Reduction: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + \text{NaBH}_4 \rightarrow (\text{NH}_4)_4[\text{Fe}(\text{CN})_6] + \text{NaBH}_3 ]
Substitution: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 6\text{Cl}^- \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{Cl})_6] + 6\text{CN}^- ]
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Ammonium hexacyanoferrate(III) is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology
Enzyme Studies: It is employed in studies involving metalloenzymes due to its ability to mimic the active sites of certain enzymes.
Medicine
Drug Delivery: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry
Electroplating: It is used in the electroplating industry for the deposition of iron and other metals onto surfaces.
Wirkmechanismus
The compound exerts its effects primarily through its ability to undergo redox reactions. The ferrate(III) ion can accept electrons, making it a potent oxidizing agent. This property is exploited in various chemical reactions where it facilitates the transfer of electrons, thereby driving the reaction forward. The cyanide ligands stabilize the ferrate(III) ion, allowing it to participate in these reactions without decomposing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium hexacyanoferrate(III): ((\text{K}_3[\text{Fe}(\text{CN})_6]))
Sodium hexacyanoferrate(III): ((\text{Na}_3[\text{Fe}(\text{CN})_6]))
Uniqueness
Stability: Ammonium hexacyanoferrate(III) is more stable in aqueous solutions compared to its potassium and sodium counterparts.
Reactivity: It has a unique reactivity profile due to the presence of ammonium ions, which can participate in additional hydrogen bonding and ionic interactions.
Eigenschaften
CAS-Nummer |
14221-48-8 |
|---|---|
Molekularformel |
C6H12FeN9 |
Molekulargewicht |
266.07 g/mol |
IUPAC-Name |
triazanium;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.3H3N/c6*1-2;;;;/h;;;;;;;3*1H3/q6*-1;+3;;;/p+3 |
InChI-Schlüssel |
YARHBRUWMYJLHY-UHFFFAOYSA-Q |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3] |
Key on ui other cas no. |
14221-48-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















